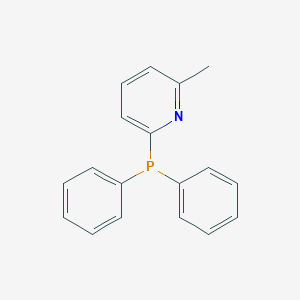

2-Diphenylphosphino-6-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-methylpyridin-2-yl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16NP/c1-15-9-8-14-18(19-15)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXYRTTUCDBSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00412669 | |

| Record name | 2-DIPHENYLPHOSPHINO-6-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00412669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132682-77-0 | |

| Record name | 2-DIPHENYLPHOSPHINO-6-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00412669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Diphenylphosphino-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 2-Diphenylphosphino-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Diphenylphosphino-6-methylpyridine, a versatile phosphine ligand. This document includes key physical and spectral data, a detailed synthesis protocol, and an experimental methodology for its application in Suzuki-Miyaura cross-coupling reactions.

Core Physical and Chemical Properties

This compound is a white to almost white crystalline solid.[1] It is a key bidentate phosphine-pyridine ligand used in organometallic synthesis and catalysis, valued for its ability to form stable metal complexes.[2][3] The compound is soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is sensitive to air and should be stored under an inert atmosphere.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₆NP | [4][5][6] |

| Molecular Weight | 277.31 g/mol | [1][6][7][8] |

| Melting Point | 81-83 °C | [3][7] |

| Boiling Point | 390.3 °C at 760 mmHg | [7] |

| Appearance | White to Almost white powder/crystal | [1] |

| Purity | >95.0% (GC) | [1] |

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

| Spectroscopy | Data | Reference(s) |

| ³¹P NMR | A signal is observed, characteristic of a triarylphosphine. | [8] |

| ¹H NMR | Spectra of its metal complexes show characteristic signals for the methyl and aromatic protons. | |

| ¹³C NMR | Spectra of its metal complexes show distinct signals for the pyridine and phenyl carbons. | |

| Infrared (IR) | The IR spectrum of its metal complexes displays characteristic bands for the pyridine and phenyl groups. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-chloro-6-methylpyridine with diphenylphosphine.

Materials:

-

2-chloro-6-methylpyridine

-

Diphenylphosphine

-

A suitable base (e.g., potassium carbonate)

-

Anhydrous polar solvent (e.g., Dimethylformamide - DMF)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-chloro-6-methylpyridine and a stoichiometric amount of a suitable base in the anhydrous polar solvent.

-

To this solution, add diphenylphosphine dropwise at room temperature with stirring.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound as a white solid.

Application in Suzuki-Miyaura Cross-Coupling

This compound serves as an effective ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.

Materials:

-

Aryl halide (e.g., aryl bromide)

-

Arylboronic acid

-

Palladium catalyst precursor (e.g., Pd(OAc)₂)

-

This compound (ligand)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

In a separate vial, prepare the catalyst by dissolving the palladium precursor (e.g., 2 mol%) and this compound (4 mol%) in the solvent.

-

Seal the reaction vessel with a septum and purge with an inert gas for 10-15 minutes.

-

Add the solvent system (e.g., 1,4-dioxane and deionized water) via syringe.

-

Inject the prepared catalyst solution into the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

This guide provides essential technical information for the effective use of this compound in a research and development setting. For further details on specific applications, consulting the primary literature is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound | Orgasynth [orgasynth.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Pyridine, 2-(diphenylphosphino)-6-methyl- | CymitQuimica [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. This compound | C18H16NP | CID 5242583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Diphenylphosphino-6-methylpyridine

Introduction

2-Diphenylphosphino-6-methylpyridine is a monodentate phosphine ligand incorporating a pyridine moiety. This structural motif provides a combination of steric bulk from the diphenylphosphino group and the electronic properties of the methyl-substituted pyridine ring. Such ligands are of significant interest in organometallic chemistry and homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions where they can influence the efficiency, selectivity, and overall outcome of the catalytic cycle. This guide provides a comprehensive overview of its chemical identifiers, properties, and applications for researchers, scientists, and drug development professionals.

Chemical Identifiers and Physical Properties

The fundamental identifiers and physical properties of this compound are summarized below. These data are crucial for substance identification, safety assessment, and experimental design.

| Identifier Type | Data | Reference(s) |

| CAS Number | 132682-77-0 | [1][2][3][4] |

| IUPAC Name | (6-methylpyridin-2-yl)diphenylphosphane | [1][4] |

| Molecular Formula | C₁₈H₁₆NP | [1][2][4] |

| Molecular Weight | 277.30 g/mol | [1][4] |

| InChI Key | XEXYRTTUCDBSPJ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | [1] |

| Synonyms | (6-Methyl-2-pyridyl)diphenylphosphine, diphenyl(6-methyl-2-pyridyl)phosphine | [1][4] |

| Physical State | Solid, white to off-white powder/crystal | |

| Melting Point | 81-83 °C | [1] |

| Boiling Point | 390.3 °C at 760 mmHg | [1] |

| Purity | Commercially available with >95% purity |

Synthesis and Experimental Protocols

While this compound is commercially available, understanding its synthesis is valuable. Detailed experimental protocols for its preparation are not widely available in peer-reviewed literature; however, a plausible synthetic route can be inferred from standard organophosphorus chemistry techniques.

Proposed Synthesis Workflow

The most common method for synthesizing arylphosphines of this type involves the nucleophilic substitution of a halide on the pyridine ring with a diphenylphosphide anion.

Caption: Proposed workflow for the synthesis of this compound.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This compound serves as a ligand in palladium-catalyzed cross-coupling reactions. The following is a representative protocol for a Suzuki-Miyaura reaction, based on conditions used for similar phosphine ligands. Optimization is typically required for specific substrates.

Reaction: Aryl Bromide + Arylboronic Acid → Biaryl

Materials:

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

This compound (Ligand)

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic Acid (1.2 mmol, 1.2 equiv)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Solvent (e.g., Toluene/Water 4:1, or Dioxane), 5 mL

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., 0.01 mmol Pd(OAc)₂), the this compound ligand (0.02 mmol), the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Add the degassed solvent system (5 mL) via syringe.

-

Heat the reaction mixture with stirring at 80-110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Representative Experimental Protocol: Heck-Mizoroki Reaction

The following is a representative protocol for a Heck reaction.

Reaction: Aryl Iodide + Alkene → Substituted Alkene

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound (Ligand)

-

Aryl Iodide (1.0 mmol, 1.0 equiv)

-

Alkene (e.g., Styrene or an acrylate) (1.5 mmol, 1.5 equiv)

-

Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)) (1.5 mmol, 1.5 equiv)

-

Solvent (e.g., DMF, Acetonitrile, or Toluene), 5 mL

Procedure:

-

In a sealed tube under an inert atmosphere, combine the palladium precursor (0.01 mmol), the ligand (0.02 mmol), the aryl iodide (1.0 mmol), and the base (1.5 mmol).

-

Add the degassed solvent (5 mL) followed by the alkene (1.5 mmol).

-

Seal the tube and heat the mixture to 100-120 °C with vigorous stirring.

-

After the starting material is consumed (as monitored by GC or TLC), cool the reaction to room temperature.

-

Filter the reaction mixture to remove any precipitated salts and palladium black.

-

Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic extracts over a drying agent, filter, and remove the solvent in vacuo.

-

Purify the residue via column chromatography to yield the desired product.

Catalytic Mechanisms and Data

The efficacy of this compound as a ligand is rooted in its ability to modulate the properties of the palladium catalyst throughout the catalytic cycle.

Catalytic Cycle for Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The phosphine ligand (L) plays a crucial role in stabilizing the palladium center and facilitating these transformations.

References

molecular structure and formula of 2-Diphenylphosphino-6-methylpyridine

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and experimental protocols related to 2-Diphenylphosphino-6-methylpyridine. The information is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Molecular Structure and Chemical Identity

This compound is a monodentate phosphine ligand that incorporates both a phosphine and a pyridine moiety.[1] This unique combination of a soft phosphorus donor and a hard nitrogen donor gives it versatile coordination properties, making it a valuable ligand in catalysis.[1] The presence of the methyl group at the 6-position of the pyridine ring introduces steric hindrance that can influence the coordination geometry and reactivity of its metal complexes.

Molecular Formula: C₁₈H₁₆NP[2][3][4]

Structure:

The molecule consists of a pyridine ring substituted at the 2-position with a diphenylphosphino group (-P(C₆H₅)₂) and at the 6-position with a methyl group (-CH₃).

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | (6-methylpyridin-2-yl)diphenylphosphane | [2][3] |

| Synonyms | (6-Methyl-2-pyridyl)diphenylphosphine | [2] |

| CAS Number | 132682-77-0 | [2][3] |

| Molecular Weight | 277.30 g/mol | [2][3] |

| Appearance | White to off-white solid/crystals | |

| Melting Point | 81-83 °C | [2] |

| Boiling Point | 390.3 °C at 760 mmHg | [2] |

| InChI | InChI=1S/C18H16NP/c1-15-9-8-14-18(19-15)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-14H,1H3 | [2][5] |

| SMILES | CC1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | [2][5] |

| ³¹P NMR | Spectra available | [2] |

| Crystal Structure | Data available (CCDC Number: 222362) | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of related phosphine ligands and the utilization of 2-diphenylphosphino derivatives in the formation of metal complexes. These protocols are representative of the experimental procedures involving this class of compounds.

Synthesis of a Structurally Related Ligand: 2-((Diphenylphosphino)methyl)pyridine

While a direct, detailed synthesis protocol for this compound was not found in the immediate search results, the following procedure for a closely related analogue, 2-((diphenylphosphino)methyl)pyridine, from Organic Syntheses provides a robust framework for its preparation. The synthesis of the target molecule would likely follow a similar pathway, starting from 2-chloro-6-methylpyridine and reacting it with a diphenylphosphine equivalent.

Reaction Scheme: A plausible synthetic route would involve the nucleophilic substitution of a leaving group (e.g., a halogen) on the 2-position of 6-methylpyridine with a diphenylphosphide anion.

Detailed Procedure (Adapted for this compound):

-

Preparation of Lithium Diphenylphosphide: In a dry, argon-flushed Schlenk flask, dissolve diphenylphosphine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add an equimolar amount of n-butyllithium dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of lithium diphenylphosphide.

-

Reaction with 2-Chloro-6-methylpyridine: In a separate, dry, argon-flushed Schlenk flask, dissolve 2-chloro-6-methylpyridine in anhydrous THF. Cool this solution to 0 °C.

-

Coupling Reaction: Slowly add the freshly prepared lithium diphenylphosphide solution to the 2-chloro-6-methylpyridine solution via cannula. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of degassed water. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/diethyl ether to yield this compound as a solid.

Synthesis of Copper(I) and Silver(I) Complexes with 2-(Diphenylphosphino)pyridine

This protocol demonstrates the use of a closely related ligand, 2-(diphenylphosphino)pyridine (PyrPhos), in the synthesis of metal complexes, which is a primary application for this compound.

General Procedure for the Synthesis of [MX(L)₃] Complexes (M = Cu, Ag; X = Cl, Br, I; L = 2-(Diphenylphosphino)pyridine):

-

Reaction Setup: In a Schlenk flask, suspend 2-(Diphenylphosphino)pyridine (3.00 equivalents) and the corresponding copper(I) or silver(I) halide (1.00 equivalent) in an appropriate solvent (e.g., dichloromethane for copper complexes, acetonitrile for silver complexes).[3]

-

Degassing and Reaction: Degas the reaction mixture with argon for 5 minutes and then stir the mixture for 24 hours at a suitable temperature (25 °C for copper complexes, 90 °C for silver complexes).[3]

-

Isolation and Purification:

-

For copper complexes, reduce the volume of the resulting clear solution under reduced pressure. Add the concentrated solution dropwise to n-pentane to precipitate the product. Filter the precipitate, wash with n-pentane, and dry in vacuo.[3]

-

For silver complexes, filter the hot suspension to separate the solid product. Wash the solid with the reaction solvent and dry in vacuo.[3]

-

-

Crystallization: The final complexes can be further purified by crystallization from a suitable solvent, such as acetonitrile.[3]

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C18H16NP | CID 5242583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C18H16NP) [pubchemlite.lcsb.uni.lu]

31P NMR Spectroscopic Data for 2-Diphenylphosphino-6-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopic data for the monodentate phosphine ligand, 2-diphenylphosphino-6-methylpyridine. This compound is of significant interest in the fields of organometallic chemistry and catalysis, serving as a versatile ligand for various transition metal complexes. This document outlines the expected spectroscopic parameters, a detailed experimental protocol for data acquisition, and a workflow for its synthesis.

Data Presentation

| Parameter | Expected Value | Solvent | Notes |

| Chemical Shift (δ) | ~ -15.4 ppm | CDCl₃ | Based on the reported value for 2-(2-(diphenylphosphino)ethyl)pyridine.[1] The chemical environment of the phosphorus atom is very similar, suggesting a comparable chemical shift. |

| Coupling Constants (J) | N/A | N/A | Typically, proton-decoupled ³¹P NMR spectra are acquired, resulting in a singlet. If proton-coupled spectra were recorded, coupling to the phenyl protons would be observed. |

| Reference Standard | 85% H₃PO₄ (external) | N/A | Standard reference for ³¹P NMR spectroscopy. |

Experimental Protocols

The following section details a representative experimental protocol for the acquisition of high-quality ³¹P NMR spectroscopic data for this compound. This protocol is based on established methodologies for the analysis of air-sensitive phosphine ligands.

Sample Preparation

-

Analyte : this compound (approximately 10-20 mg) is accurately weighed into a clean, dry vial inside a glovebox or under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine.

-

Solvent : Approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) is added to the vial to dissolve the sample.

-

Transfer : The resulting solution is filtered through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube.

-

Sealing : The NMR tube is securely capped and sealed with Parafilm® to prevent solvent evaporation and atmospheric contamination.

NMR Data Acquisition

-

Spectrometer : A standard NMR spectrometer operating at a field strength of 9.4 T (400 MHz for ¹H) or higher is suitable.

-

Nucleus : ³¹P

-

Experiment : A standard one-dimensional phosphorus experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically employed.

-

Frequency : The resonance frequency for ³¹P will be specific to the spectrometer's field strength (e.g., 162 MHz on a 400 MHz instrument).

-

Referencing : The spectrum is referenced externally to 85% phosphoric acid (H₃PO₄) at 0.0 ppm.

-

Acquisition Parameters :

-

Pulse Width (P1) : A 30° pulse angle is commonly used to allow for a shorter relaxation delay.

-

Acquisition Time (AQ) : Typically 1-2 seconds.

-

Relaxation Delay (D1) : A delay of 2-5 seconds is generally sufficient.

-

Number of Scans (NS) : A sufficient number of scans (e.g., 64-256) should be acquired to achieve an adequate signal-to-noise ratio.

-

-

Processing : The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3-1.0 Hz) followed by a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied as necessary.

Synthesis Workflow

The synthesis of this compound can be achieved through the reaction of 2-chloro-6-methylpyridine with diphenylphosphine. A logical workflow for this synthesis is depicted below.

References

A Comprehensive Technical Guide to P,N-Heterocyclic Phosphine Ligands for Researchers, Scientists, and Drug Development Professionals

Introduction

P,N-heterocyclic phosphine ligands represent a pivotal class of ancillary ligands in modern coordination chemistry and homogeneous catalysis. Their unique architecture, featuring a phosphorus atom and a nitrogen-containing heterocycle, imparts a combination of steric bulk, electronic tunability, and hemilabile character that has proven instrumental in a myriad of catalytic transformations. This guide provides an in-depth exploration of the synthesis, structural characteristics, and diverse applications of these ligands, with a particular focus on their relevance to pharmaceutical research and development. The strategic incorporation of both a soft phosphine donor and a harder nitrogen donor allows for a fine balance of properties, leading to highly active and selective catalysts for challenging bond formations.[1][2][3]

Core Concepts: Structure and Bonding

The efficacy of P,N-heterocyclic phosphine ligands stems from the synergistic interplay between the phosphorus and nitrogen heteroatoms. The phosphorus atom, typically a trivalent phosphine, acts as a soft σ-donor and π-acceptor, strongly coordinating to transition metals and influencing the electronic properties of the catalytic center.[4] The nitrogen-containing heterocycle (e.g., pyridine, pyrazole, imidazole) introduces a harder σ-donor site. This combination can lead to hemilability, where the nitrogen atom can reversibly dissociate from the metal center, creating a vacant coordination site for substrate binding during the catalytic cycle.[3][5]

The steric and electronic properties of these ligands can be systematically tuned by modifying the substituents on the phosphorus atom and the heterocyclic ring. These properties are often quantified by the Tolman electronic parameter (TEP) and the ligand cone angle.[1][6][7]

Key Structural and Electronic Parameters

Quantitative data for representative P,N-heterocyclic phosphine ligands are summarized below, providing a comparative overview of their key characteristics.

| Ligand | Heterocycle | 31P NMR (ppm) | Tolman Electronic Parameter (ν(CO) cm⁻¹) | Cone Angle (°) |

| 2-(Diphenylphosphino)pyridine | Pyridine | -3.5 | 2063.9 | 149 |

| Proazaphosphatrane (R=Me) | Azaphosphatrane | - | 2057.0 | 152 |

| Proazaphosphatrane (R=iPr) | Azaphosphatrane | - | 2054.6 | 179 |

| Proazaphosphatrane (R=iBu) | Azaphosphatrane | - | 2054.9 | 200 |

| Ph2Pqn | Quinoline | -13.2 | - | - |

| Ph2Piqn | Isoquinoline | -13.8 | - | - |

| Ph2Ppym | Pyrimidine | -1.9 | - | - |

Note: TEP values are for the corresponding Ni(CO)3L complex. Cone angles are calculated or experimentally determined values.[1][8][9]

Synthesis of P,N-Heterocyclic Phosphine Ligands

The synthesis of P,N-heterocyclic phosphine ligands generally involves the formation of a P-C or P-N bond. Common strategies include nucleophilic substitution reactions using organometallic reagents or metal phosphides, and metal-catalyzed cross-coupling reactions.[2][3][5]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a P,N-heterocyclic phosphine ligand.

Caption: A generalized workflow for the synthesis of P,N-heterocyclic phosphine ligands.

Experimental Protocol: Synthesis of 2-(Diphenylphosphino)pyridine

This protocol describes a common method for the synthesis of 2-(diphenylphosphino)pyridine.[10][11]

Materials:

-

2-Bromopyridine

-

Chlorodiphenylphosphine

-

n-Butyllithium (in hexanes)

-

Anhydrous diethyl ether or THF

-

Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)

Procedure:

-

A solution of 2-bromopyridine (1.0 eq) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour to generate 2-lithiopyridine.

-

A solution of chlorodiphenylphosphine (1.0 eq) in anhydrous diethyl ether is added dropwise to the cold solution of 2-lithiopyridine.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of degassed water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford 2-(diphenylphosphino)pyridine as a white solid.

Applications in Catalysis

P,N-heterocyclic phosphine ligands have demonstrated exceptional performance in a wide range of catalytic reactions, including cross-coupling reactions, asymmetric hydrogenation, and hydroformylation.[2][5][12]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[13][14] Palladium complexes of P,N-heterocyclic phosphine ligands are highly effective catalysts for this transformation.[15][16]

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[17]

Materials:

-

Aryl bromide (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)2, 2 mol%)

-

P,N-heterocyclic phosphine ligand (4 mol%)

-

Potassium carbonate (K2CO3, 2.0 eq)

-

Toluene/water (10:1 mixture)

-

Standard reaction vial with a stir bar

Procedure:

-

To a reaction vial are added the aryl bromide, arylboronic acid, and potassium carbonate.

-

In a separate vial, the palladium(II) acetate and the P,N-heterocyclic phosphine ligand are dissolved in a small amount of the toluene/water solvent mixture to form the pre-catalyst.

-

The pre-catalyst solution is added to the reaction vial containing the substrates and base.

-

The vial is sealed and the reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the biaryl product.

Asymmetric Hydrogenation

Chiral P,N-heterocyclic phosphine ligands are highly effective in asymmetric hydrogenation reactions, enabling the synthesis of enantiomerically enriched products, which are crucial in the pharmaceutical industry.[12][18][19] Rhodium and Iridium complexes are commonly employed for the hydrogenation of prochiral alkenes.[12][18]

| Substrate | Ligand | Metal | Yield (%) | ee (%) |

| Methyl (Z)-α-acetamidocinnamate | (S)-QUINAP | Rh | >99 | 98 |

| Itaconic acid dimethyl ester | (R,R)-Ph-BPE | Rh | 100 | 99 |

| α-Acetamidocinnamic acid | Various P,N-ligands | Rh/Ir | up to 100 | up to >99 |

ee = enantiomeric excess

Role in Drug Development and Pharmaceutical Synthesis

P,N-heterocyclic phosphine ligands are valuable tools in drug discovery and development. Their ability to catalyze the formation of complex molecular architectures with high efficiency and selectivity is critical for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[20][21][22] The construction of biaryl moieties, prevalent in many drug molecules, is often achieved through Suzuki-Miyaura coupling reactions facilitated by these ligands. Furthermore, the synthesis of chiral drugs frequently relies on asymmetric catalytic methods, such as hydrogenation, where chiral P,N-ligands play a crucial role in establishing the desired stereochemistry.[18][20]

High-Throughput Screening for Catalyst Optimization

The discovery of optimal ligand-metal combinations for a specific transformation is often accelerated using high-throughput screening (HTS) techniques. This workflow allows for the rapid evaluation of a library of ligands to identify the most active and selective catalyst.[23][24][25][26][27]

Caption: A typical workflow for high-throughput screening of P,N-heterocyclic phosphine ligands in catalysis.

Conclusion

P,N-heterocyclic phosphine ligands have firmly established themselves as a versatile and powerful class of ligands in organometallic chemistry and catalysis. Their modular synthesis, coupled with the ability to fine-tune their steric and electronic properties, has led to the development of highly efficient catalysts for a wide array of chemical transformations. For researchers, scientists, and drug development professionals, a deep understanding of the principles governing the design and application of these ligands is essential for advancing the frontiers of chemical synthesis and enabling the efficient production of valuable molecules, including life-saving pharmaceuticals. The continued exploration of novel P,N-heterocyclic phosphine ligand architectures promises to unlock even more potent and selective catalysts for future synthetic challenges.

References

- 1. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Architecture and synthesis of P , N-heterocyclic phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Architecture and synthesis of P,N-heterocyclic phosphine ligands [beilstein-journals.org]

- 4. The Backbone of Success of P,N-Hybrid Ligands: Some Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. yanggroup.weebly.com [yanggroup.weebly.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ethz.ch [ethz.ch]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. Synthesis, coordination, and catalytic application of phosphinoferrocene ligands bearing flexible thienyl and thiazolyl pendants - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. youtube.com [youtube.com]

- 18. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 19. [PDF] Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications. | Semantic Scholar [semanticscholar.org]

- 20. nbinno.com [nbinno.com]

- 21. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 22. entegris.com [entegris.com]

- 23. High-throughput computational workflow for ligand discovery in catalysis with the CSD - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 24. par.nsf.gov [par.nsf.gov]

- 25. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 27. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Steric and Electronic Properties of Phosphine Ligands

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tertiary phosphines (PR₃) are a cornerstone class of ligands in organometallic chemistry and homogeneous catalysis. Their widespread use stems from the exceptional ability to finely tune the steric and electronic environment of a metal center, thereby controlling catalytic activity, selectivity, and stability.[1][2][3] This technical guide provides an in-depth examination of the key parameters used to quantify the steric and electronic properties of phosphine ligands, details the experimental and computational protocols for their determination, and illustrates the logical relationships governing their influence on catalytic processes. A fundamental understanding of these properties is critical for the rational design of catalysts and the development of efficient synthetic methodologies in academic and industrial settings, including drug development.

Quantifying Steric Properties

The steric bulk of a phosphine ligand is a critical factor that influences the coordination number of the metal complex, the lability of other ligands, and the rates of fundamental organometallic steps like oxidative addition and reductive elimination.[4] Two primary parameters are used to quantify these steric effects: the Tolman Cone Angle (θ) and the Percent Buried Volume (%Vbur).

Tolman Cone Angle (θ)

Introduced by Chadwick A. Tolman, the cone angle is a measure of the steric bulk of a phosphine ligand.[5] It is defined as the apex angle of a cone, with the metal center at the vertex (at an idealized M-P distance of 2.28 Å), that just encloses the van der Waals radii of the outermost atoms of the ligand's substituents over all possible rotations.[1][4][5][6] A larger cone angle signifies greater steric hindrance around the metal center.[2]

Table 1: Tolman Cone Angles (θ) for Common Phosphine Ligands

| Phosphine Ligand | Substituents (R) | Cone Angle (θ) in degrees |

| PH₃ | H | 87 |

| PF₃ | F | 104 |

| P(OMe)₃ | OMe | 107 |

| PMe₃ | Me | 118 |

| PEt₃ | Et | 132 |

| PPh₃ | Ph | 145 |

| PCy₃ | Cyclohexyl | 170 |

| P(t-Bu)₃ | tert-Butyl | 182 |

| P(mesityl)₃ | Mesityl | 212 |

Data sourced from multiple references, including[1][7].

Percent Buried Volume (%Vbur)

While the cone angle is a powerful descriptor, it can be an oversimplification for asymmetric or conformationally flexible ligands. The percent buried volume (%Vbur) offers a more precise and general method for quantifying steric bulk.[8][9][10] It is defined as the percentage of the volume of a sphere around the metal center (typically with a radius of 3.5 Å) that is occupied by the ligand.[7][11][12] This parameter is calculated from the X-ray crystal structure or computationally optimized geometry of a metal-ligand complex and does not rely on idealized geometries.[7][8][13] Recent studies have shown that %Vbur, and specifically the minimum percent buried volume (%Vbur(min)), can be highly predictive of catalytic activity, sometimes revealing sharp "reactivity cliffs" where small changes in steric bulk lead to a dramatic drop in performance.[14]

Table 2: Percent Buried Volume (%Vbur) for Common Phosphine Ligands

| Phosphine Ligand | Substituents (R) | %Vbur |

| PMe₃ | Me | 22.5 |

| PEt₃ | Et | 27.0 |

| P(OMe)₃ | OMe | 27.7 |

| PPh₃ | Ph | 33.5 |

| P(t-Bu)₃ | tert-Butyl | 40.5 |

| PCy₃ | Cyclohexyl | 40.7 |

| P(mesityl)₃ | Mesityl | 49.6 |

| JohnPhos | 2-(Di-t-butylphosphino)biphenyl | 46.0 |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | 45.9 |

Values are representative and can vary slightly based on the specific complex and calculation method. Data compiled from sources such as[7][15].

Caption: A diagram illustrating the Tolman cone angle and percent buried volume.

Quantifying Electronic Properties

The electronic nature of a phosphine ligand dictates its ability to donate or accept electron density from the metal center. This property is governed by the substituents on the phosphorus atom and is crucial for modulating the reactivity of the metal.[2] Electron-rich phosphines (strong donors) increase electron density on the metal, which can promote processes like oxidative addition, while electron-poor phosphines (strong π-acceptors) decrease it.

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is the most common method for quantifying the net electron-donating ability of a phosphine ligand.[6][16] It is determined experimentally by measuring the frequency of the A₁ C-O stretching vibration (ν(CO)) in a standard nickel complex, [Ni(CO)₃(PR₃)], using infrared (IR) spectroscopy.[1][6]

-

Strongly donating ligands (e.g., alkylphosphines) transfer more electron density to the nickel center. This increased electron density is then back-donated into the π* orbitals of the CO ligands, weakening the C-O bond and causing a decrease in the ν(CO) stretching frequency.

-

Poorly donating/strongly π-accepting ligands (e.g., PF₃, P(OAr)₃) result in less back-donation to the CO ligands, leading to a stronger C-O bond and a higher ν(CO) stretching frequency.

Table 3: Tolman Electronic Parameters (TEP) for Common Phosphine Ligands

| Phosphine Ligand | TEP (ν(CO), cm⁻¹) | Electronic Character |

| P(t-Bu)₃ | 2056.1 | Very Strong Donor |

| PCy₃ | 2056.4 | Strong Donor |

| PEt₃ | 2061.7 | Strong Donor |

| PMe₃ | 2064.1 | Strong Donor |

| PPh₃ | 2068.9 | Intermediate |

| P(OPh)₃ | 2085.3 | Weak Donor/π-Acceptor |

| P(OMe)₃ | 2076.3 | Weak Donor/π-Acceptor |

| PCl₃ | 2097.0 | Poor Donor/π-Acceptor |

| PF₃ | 2110.9 | Very Poor Donor/Strong π-Acceptor |

Data sourced from Tolman's original work and subsequent studies.[16]

Other Electronic Parameters

While TEP is the standard, other methods provide valuable electronic information:

-

pKa: The pKa of the conjugate acid [HPR₃]⁺ is a measure of the ligand's basicity, which often correlates with its σ-donating ability.

-

¹J(P-Se) Coupling Constants: The one-bond coupling constant between phosphorus and selenium in a phosphine selenide (R₃P=Se), measured by ³¹P NMR, is sensitive to the s-character of the P-Se bond and thus reflects the electronic nature of the R groups.[6][17]

-

Computational Parameters: Quantum chemical calculations can provide descriptors like the molecular electrostatic potential minimum (Vmin) on the phosphorus lone pair, which correlates with electron-donating strength.[6]

Table 4: pKa Values for Common Phosphine Ligands

| Phosphine Ligand | pKa of [HPR₃]⁺ |

| PCy₃ | 9.7 |

| PEt₃ | 8.7 |

| PMe₃ | 8.65 |

| P(n-Bu)₃ | 8.43 |

| PPh₃ | 2.73 |

| P(OPh)₃ | -2.0 |

| P(OMe)₃ | -0.3 |

Data compiled from various literature sources.

Caption: Relationship between ligand properties and catalytic outcomes.

Experimental Protocols

Accurate determination of steric and electronic parameters is essential for ligand characterization and catalyst optimization. This section details the standard methodologies.

Protocol: Determination of Tolman Electronic Parameter (TEP)

Objective: To measure the A₁ C-O stretching frequency of a [Ni(CO)₃(PR₃)] complex.

Methodology:

-

Synthesis of [Ni(CO)₃(PR₃)]:

-

Caution: Ni(CO)₄ is extremely toxic and volatile. This procedure must be performed in a certified high-performance fume hood by trained personnel.

-

A solution of nickel tetracarbonyl, Ni(CO)₄, in a suitable solvent (e.g., pentane or THF) is prepared at 0°C.

-

A stoichiometric amount (1 equivalent) of the phosphine ligand (PR₃), dissolved in the same solvent, is added dropwise to the Ni(CO)₄ solution.

-

The reaction mixture is stirred at room temperature for 1-2 hours. The reaction progress can be monitored by observing the evolution of CO gas.

-

The solvent is removed under reduced pressure to yield the [Ni(CO)₃(PR₃)] complex, which is often an oil or a low-melting solid.

-

-

Infrared (IR) Spectroscopy:

-

A dilute solution of the purified [Ni(CO)₃(PR₃)] complex is prepared in a non-polar solvent such as hexane or dichloromethane.

-

The solution is placed in an IR cell with appropriate windows (e.g., NaCl or KBr).

-

The IR spectrum is recorded, typically in the range of 2200-1800 cm⁻¹.

-

The frequency of the most intense, highest-energy carbonyl absorption band (the A₁ symmetric stretch) is identified. This value is the Tolman Electronic Parameter (TEP).

-

Caption: Workflow for the experimental determination of the TEP value.

Protocol: Determination of Percent Buried Volume (%Vbur)

Objective: To calculate the steric occupancy of a phosphine ligand in the coordination sphere of a metal.

Methodology:

-

Obtain Atomic Coordinates:

-

Experimental: Obtain a high-quality single-crystal X-ray diffraction structure of a metal complex containing the phosphine ligand of interest (e.g., [AuCl(PR₃)]). The resulting CIF (Crystallographic Information File) contains the precise atomic coordinates.

-

Computational: If a crystal structure is unavailable, perform a geometry optimization of the metal-phosphine complex using a suitable level of theory (e.g., Density Functional Theory - DFT).

-

-

Calculation using Software:

-

Use a specialized program, such as the free web application SambVca.[7]

-

Upload the atomic coordinates (e.g., from the CIF or optimized .xyz file).

-

Define the calculation parameters:

-

Center of the sphere: The metal atom.

-

Sphere radius: Typically 3.5 Å.

-

M-P bond distance: Use the experimental value or a standard value (e.g., 2.28 Å) for consistency.

-

Excluded atoms: Specify which atoms belong to the ligand fragment to be measured. All other atoms (e.g., other ligands on the metal) are excluded from the volume calculation.

-

-

The software maps the van der Waals spheres of the ligand atoms within the coordination sphere and calculates the volume they occupy.

-

The output is the Percent Buried Volume (%Vbur).

-

Protocol: Determination of Cone Angle from X-ray Data

Objective: To calculate the Tolman cone angle from crystallographic data.

Methodology:

-

Obtain Atomic Coordinates: As with %Vbur, a CIF file from X-ray crystallography or computationally optimized coordinates are required.

-

Calculation using Software:

-

Various programs and scripts are available that can process crystallographic data to compute cone angles.[18]

-

The method involves defining the metal atom as the vertex and the M-P bond vector as the cone's axis.

-

The program then identifies the outermost atoms of the ligand.

-

It calculates the angle required for a cone, centered on the M-P axis, to touch the van der Waals surfaces of these outermost atoms.

-

Unlike Tolman's original method which assumed free rotation of substituents, modern methods can calculate the cone angle for the specific, static conformation found in the crystal lattice (sometimes called the "solid angle" or "exact cone angle").[19][20]

-

Conclusion

The steric and electronic properties of phosphine ligands are fundamental to their function in catalysis and coordination chemistry. Quantitative descriptors such as the Tolman Cone Angle, Percent Buried Volume, and the Tolman Electronic Parameter provide a framework for understanding and predicting the behavior of metal complexes.[6][13] By employing the standardized experimental and computational protocols detailed in this guide, researchers can systematically characterize new ligands, establish structure-activity relationships, and accelerate the rational design of next-generation catalysts for applications in chemical synthesis and drug development. The interplay between these steric and electronic factors is complex but essential for achieving high efficiency, selectivity, and stability in catalytic systems.[21][22]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Phosphine as ligand by Dr Geeta Tewari | PPT [slideshare.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. | Semantic Scholar [semanticscholar.org]

- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 10. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. The Role of Percent Volume Buried in the Characterization of Copper(I) Complexes for Lighting Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 14. chemistry.princeton.edu [chemistry.princeton.edu]

- 15. researchgate.net [researchgate.net]

- 16. Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04277G [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. par.nsf.gov [par.nsf.gov]

- 21. research-portal.uu.nl [research-portal.uu.nl]

- 22. pubs.acs.org [pubs.acs.org]

Safety and Handling Precautions for 2-Diphenylphosphino-6-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-Diphenylphosphino-6-methylpyridine (CAS No. 132682-77-0). The following sections detail the material's properties, associated hazards, safe handling protocols, emergency procedures, and proper disposal methods to ensure the safety of laboratory personnel and the environment.

Chemical and Physical Properties

This compound is a solid, air-sensitive phosphine ligand commonly used in catalysis and inorganic chemistry.[1][2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆NP | [2] |

| Molecular Weight | 277.3 g/mol | [2] |

| Appearance | White to off-white solid (powder or crystal) | [1] |

| Melting Point | 81-86 °C | [1] |

| Solubility | No data available | |

| Sensitivity | Air-sensitive | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. All personnel handling this material must be familiar with its GHS classification and take appropriate precautions.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

(Data sourced from multiple safety data sheets)

GHS Pictogram:

Signal Word: Warning

Safe Handling Protocols

Due to its air-sensitive nature and hazardous properties, this compound requires handling under an inert atmosphere. The following protocols are recommended for safe handling.

Engineering Controls and Personal Protective Equipment (PPE)

Proper engineering controls and PPE are essential to minimize exposure.

| Control/PPE | Specification |

| Ventilation | Use only in a well-ventilated area, preferably within a certified chemical fume hood. |

| Inert Atmosphere | A glovebox or Schlenk line with an inert gas (e.g., argon, nitrogen) is required for all manipulations. |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | A lab coat and, if necessary, impervious clothing. |

General Handling Workflow

The following diagram illustrates a typical workflow for safely handling this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and prevent the formation of hazardous degradation products.

| Condition | Requirement |

| Atmosphere | Store under an inert gas (e.g., argon, nitrogen). |

| Temperature | Store in a cool, dark place. Some suppliers recommend refrigeration (<15°C).[1] |

| Container | Keep in a tightly sealed, appropriate container. |

| Incompatible Materials | Avoid strong oxidizing agents and acids. |

Emergency Procedures

In the event of an emergency, follow these procedures and always have the Safety Data Sheet (SDS) readily available for emergency responders.

First-Aid Measures

The following table summarizes the recommended first-aid measures for exposure to this compound.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |

The following diagram illustrates the logical flow of first-aid actions.

Caption: A flowchart of first-aid procedures for exposure to this compound.

Spill Response

In the event of a spill, the following procedures should be followed.

| Spill Size | Protocol |

| Minor Spill | 1. Evacuate non-essential personnel. 2. Ensure adequate ventilation. 3. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite). 4. Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal. 5. Clean the spill area with a suitable solvent, followed by soap and water. |

| Major Spill | 1. Evacuate the area immediately. 2. Alert others in the vicinity and contact your institution's emergency response team. 3. Do not attempt to clean up the spill yourself. |

The following diagram outlines the decision-making process for spill response.

Caption: A decision tree for responding to a spill of this compound.

Toxicological Information

There is limited publicly available toxicological data for this compound.

| Toxicity Endpoint | Data |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[3] |

| Reproductive Toxicity | No data available |

Disposal Considerations

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

The following diagram outlines a general workflow for the disposal of waste.

Caption: A general workflow for the proper disposal of waste containing this compound.

References

A Comprehensive Technical Guide to the Solubility of 2-Diphenylphosphino-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Diphenylphosphino-6-methylpyridine, a solid at room temperature, is characterized by its molecular structure which combines a pyridine ring with a diphenylphosphino group.[1][2][3] This unique combination imparts a lipophilic nature, generally rendering it soluble in a variety of organic solvents.[1] The pyridine moiety introduces a degree of polarity, influencing its interaction with both polar and non-polar media. Understanding the interplay of these structural features is key to predicting its behavior in different solvent systems.

Predicted Solubility Profile

Based on the principle of "like dissolves like" and the known characteristics of phosphine ligands, a qualitative solubility profile for this compound can be predicted. The presence of the large, non-polar phenyl groups and the hydrocarbon backbone suggests good solubility in many organic solvents. One source explicitly mentions its solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4]

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | Soluble | The polarity of these solvents can interact with the nitrogen atom of the pyridine ring, while their organic nature accommodates the phenyl groups. Solubility in DMF and DMSO is qualitatively reported.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with aromatic systems. |

| Aromatic | Toluene, Benzene | Soluble | The aromatic nature of these solvents will have strong van der Waals interactions with the phenyl groups of the ligand. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Soluble to Soluble | These solvents have some polarity to interact with the pyridine ring but are also sufficiently non-polar to dissolve the rest of the molecule. |

| Alcohols | Methanol, Ethanol | Sparingly Soluble to Moderately Soluble | The polarity and hydrogen-bonding nature of alcohols may lead to less favorable interactions compared to aprotic solvents. |

| Non-polar | Hexanes, Pentane | Sparingly Soluble to Insoluble | The overall polarity of the molecule, due to the pyridine nitrogen, is likely to limit its solubility in highly non-polar aliphatic hydrocarbons. |

| Aqueous | Water | Insoluble | The large hydrophobic diphenylphosphino group will dominate, preventing significant dissolution in water. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following gravimetric method is a reliable approach for determining the solubility of a solid compound in a given solvent at a specific temperature.

Materials

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm pore size)

-

Syringes

-

Pre-weighed sample vials

Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution is saturated.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. It is critical to maintain the constant temperature during this step.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately pass the solution through a syringe filter into a pre-weighed vial to remove any undissolved microcrystals.

-

Mass Determination of Saturated Solution: Accurately weigh the vial containing the filtered saturated solution.

-

Solvent Evaporation: Remove the solvent from the vial. This can be achieved by gentle heating in a vacuum oven or by using a rotary evaporator. Ensure the temperature is kept well below the melting point of the compound (81-83 °C) to avoid decomposition.[1]

-

Mass Determination of Solute: Once the solvent is completely evaporated, re-weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated in various units, such as grams per 100 mL or moles per liter.

Solubility ( g/100 mL) = [(Mass of vial with solute - Mass of empty vial) / Volume of supernatant withdrawn (mL)] * 100

Experimental Workflow Diagram

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Diphenylphosphino-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing the monodentate phosphine ligand, 2-Diphenylphosphino-6-methylpyridine. This protocol is designed for the synthesis of biaryl and heteroaryl compounds, which are crucial scaffolds in pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] The choice of ligand is critical for the efficiency and scope of this reaction, influencing the stability and reactivity of the palladium catalyst.[2] this compound is a P,N-type ligand that can act as a robust supporting ligand in palladium-catalyzed cross-coupling reactions. Its pyridine nitrogen can coordinate to the palladium center, potentially influencing the catalytic cycle, while the diphenylphosphino group provides the necessary electronic and steric properties to facilitate oxidative addition and reductive elimination.[3]

This document outlines a general and reliable protocol for the use of this compound in Suzuki-Miyaura coupling reactions, including catalyst preparation, reaction setup, workup, and purification.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a palladium catalyst system with this compound as the ligand. The data is a composite representation based on typical yields for similar phosphine ligands.

| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 92 |

| 2 | 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | 4-Methyl-4'-nitrobiphenyl | 88 |

| 3 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | 2-(3-Methoxyphenyl)pyridine | 85 |

| 4 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 75 |

| 5 | 1-Iodonaphthalene | 4-Acetylphenylboronic acid | 1-(4-Acetylphenyl)naphthalene | 95 |

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Aryl or heteroaryl halide (e.g., 4-bromoanisole)

-

Aryl or heteroaryl boronic acid (e.g., phenylboronic acid)

-

Base (e.g., potassium carbonate, K₂CO₃, or potassium phosphate, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Degassed water

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Catalyst Pre-formation (optional but recommended): In a dry Schlenk tube under an inert atmosphere, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) in 2 mL of anhydrous solvent. Stir the mixture at room temperature for 15-20 minutes.

-

Reaction Setup: To the Schlenk tube containing the pre-formed catalyst (or to a new dry Schlenk tube if not pre-forming), add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (0.5 mL) to the reaction mixture. The addition of water can often accelerate the reaction.

-

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed (typically 2-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for the experimental procedure described above.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for 2-Diphenylphosphino-6-methylpyridine in Homogeneous Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-diphenylphosphino-6-methylpyridine as a versatile ligand in homogeneous catalysis. This document includes key performance data, detailed experimental protocols for ligand synthesis and catalytic reactions, and visualizations of experimental workflows and catalytic cycles.

Introduction

This compound is a P,N-ligand that has demonstrated significant utility in various transition metal-catalyzed cross-coupling reactions. Its unique electronic and steric properties, arising from the combination of a phosphine and a pyridine moiety, allow for the formation of stable and highly active metal complexes, particularly with palladium. This ligand has shown promise in key transformations such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are fundamental tools in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Ligand Synthesis

A general and reliable method for the synthesis of this compound is provided below.

Protocol 1: Synthesis of this compound

Materials:

-

2-Bromo-6-methylpyridine

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-6-methylpyridine (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe while maintaining the temperature at -78 °C. Stir the resulting dark solution for 1 hour.

-

To this solution, add chlorodiphenylphosphine (1.2 eq) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Homogeneous Catalysis

This compound serves as an effective ligand in a variety of palladium-catalyzed cross-coupling reactions. The following sections detail its application in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, including generalized protocols and performance data where available from studies on analogous systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Palladium complexes of this compound are anticipated to be effective catalysts for this transformation, particularly in the coupling of aryl chlorides with arylboronic acids.

Table 1: Representative Performance in Suzuki-Miyaura Coupling of Aryl Chlorides (Hypothetical Data Based on Similar Ligands)

| Entry | Aryl Chloride | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |

| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |

| 3 | 4-Chlorobenzonitrile | 3-Tolylboronic acid | K₂CO₃ | DMF/H₂O | 120 | 8 | 98 |

| 4 | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 24 | 85 |

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

-

This compound (2-4 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 mmol)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Degassed water (if applicable)

-

Schlenk tube and standard Schlenk line equipment

Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, base, Pd(OAc)₂, and this compound.

-

Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

-

Add the anhydrous solvent and degassed water (if using a biphasic system).

-

Seal the tube and heat the reaction mixture to the desired temperature with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction enables the arylation of alkenes. Palladium complexes featuring this compound are expected to catalyze the coupling of aryl halides with various olefins.

Table 2: Representative Performance in Heck Reaction (Hypothetical Data Based on Similar Ligands)

| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Styrene | Et₃N | DMF | 100 | 6 | 95 |

| 2 | 4-Bromoacetophenone | Methyl acrylate | NaOAc | DMA | 120 | 12 | 92 |

| 3 | 1-Bromonaphthalene | n-Butyl acrylate | K₂CO₃ | NMP | 140 | 24 | 88 |

| 4 | 3-Bromopyridine | Styrene | Cs₂CO₃ | Dioxane | 110 | 18 | 78 |

Protocol 3: General Procedure for the Heck Reaction

Materials:

-

Aryl halide (1.0 mmol)

-

Alkene (1.2-1.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

-

This compound (2-4 mol%)

-

Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 mmol)

-

Anhydrous polar aprotic solvent (e.g., DMF, NMP, DMA)

-

Schlenk tube and standard Schlenk line equipment

Procedure:

-

In an oven-dried Schlenk tube, dissolve the aryl halide, Pd(OAc)₂, and this compound in the anhydrous solvent.

-

Add the base and the alkene to the reaction mixture.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Seal the tube and heat to the desired temperature with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Filter off any inorganic salts and dilute the filtrate with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

-

Purify by column chromatography on silica gel.

Diagram: Heck Reaction Catalytic Cycle

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The use of this compound as a ligand is anticipated to facilitate the coupling of aryl halides with a range of primary and secondary amines.

Table 3: Representative Performance in Buchwald-Hartwig Amination (Hypothetical Data Based on Similar Ligands)

| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 18 | 97 |

| 2 | Bromobenzene | Aniline | K₃PO₄ | Dioxane | 110 | 24 | 89 |

| 3 | 2-Bromopyridine | n-Hexylamine | Cs₂CO₃ | Toluene | 100 | 16 | 91 |

| 4 | 4-Bromoanisole | Di-n-butylamine | LiHMDS | THF | 80 | 20 | 94 |

Protocol 4: General Procedure for Buchwald-Hartwig Amination

Materials:

-

Aryl halide (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd)

-

This compound (2-4 mol%)

-

Strong base (e.g., NaOtBu, LiHMDS) (1.4 mmol)

-

Anhydrous, deoxygenated solvent (e.g., toluene, THF, dioxane)

-

Glovebox or Schlenk line equipment

Procedure:

-

Inside a glovebox, charge an oven-dried Schlenk tube with the palladium precursor, this compound, and the base.

-

Add the aryl halide and the amine.

-

Add the anhydrous, deoxygenated solvent.

-

Seal the tube, remove it from the glovebox, and heat with stirring.

-

Monitor the reaction's progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-